

13C NMR Analysis of 5-Quinolinecarboxylic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	5-Quinolinecarboxylic acid	
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This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of **5-Quinolinecarboxylic acid**, a significant heterocyclic compound in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and workflow visualizations.

Introduction to 5-Quinolinecarboxylic Acid

5-Quinolinecarboxylic acid (C₁₀H₇NO₂) is a derivative of quinoline, a bicyclic aromatic heterocycle.[2][3][4] The presence of the carboxylic acid group at the 5-position significantly influences its electronic structure and, consequently, its 13C NMR spectrum.[1] Understanding the 13C NMR profile is crucial for structural elucidation, purity assessment, and studying its interactions in various chemical and biological systems.

Predicted 13C NMR Spectroscopic Data

While experimental 13C NMR data for **5-Quinolinecarboxylic acid** is not readily available in the public domain, a reliable prediction of chemical shifts can be made based on established data for quinoline and the known effects of a carboxylic acid substituent on an aromatic ring. The following table summarizes the predicted 13C NMR chemical shifts for **5-Quinolinecarboxylic acid**. The numbering of the carbon atoms is in accordance with IUPAC nomenclature for the quinoline ring system.



Carbon Atom	Predicted Chemical Shift (δ, ppm)	Notes
C2	~150.5	Affected by the electronegativity of the
		adjacent nitrogen.
C3	~121.5	_
C4	~136.0	_
C4a	~129.0	Bridgehead carbon.
C5	~130.0	Carbon bearing the carboxylic acid group.
C6	~128.5	
C7	~126.5	_
C8	~129.5	
C8a	~148.0	Bridgehead carbon adjacent to nitrogen.
-СООН	~168.0	Carboxyl carbon, typically downfield.[5][6]

Experimental Protocol for 13C NMR Analysis

The following section outlines a standard protocol for acquiring a 13C NMR spectrum of **5- Quinolinecarboxylic acid**.

1. Sample Preparation:

• Solvent Selection: A deuterated solvent that can dissolve the analyte is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for aromatic carboxylic acids due to its excellent dissolving power. Deuterated chloroform (CDCl₃) can also be used, potentially with the addition of a small amount of deuterated methanol (CD₃OD) to aid solubility.



- Concentration: A sample concentration of 10-50 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for 13C NMR.
- Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.0 ppm).[7]
- 2. NMR Spectrometer Parameters:
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
- Nucleus: ¹³C
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
- Acquisition Parameters:
 - Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected carbon signals.
 - Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.[7]
 - Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.
 - Acquisition Time (AQ): Typically around 1-2 seconds.
- 3. Data Processing:
- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
- Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.



- Referencing: The spectrum is referenced to the solvent peak or the internal standard (TMS). For example, the central peak of the CDCl₃ triplet is set to 77.16 ppm.[8]
- Peak Picking: The chemical shifts of the individual carbon signals are identified and listed.

Visualizations

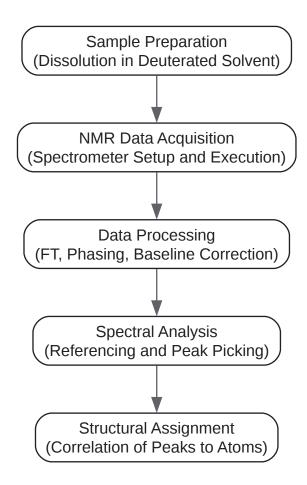
Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of **5-Quinolinecarboxylic acid** with the carbon atoms numbered for NMR assignment.

Structure of **5-Quinolinecarboxylic acid** with carbon numbering.

General Workflow for 13C NMR Analysis

This flowchart outlines the key steps involved in the 13C NMR analysis of a chemical compound like **5-Quinolinecarboxylic acid**.





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Workflow for 13C NMR Analysis.

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